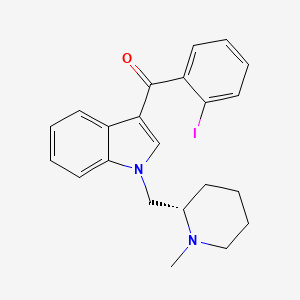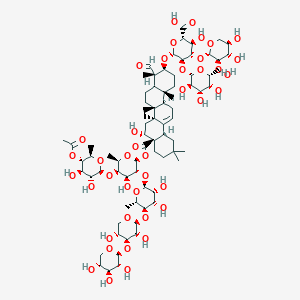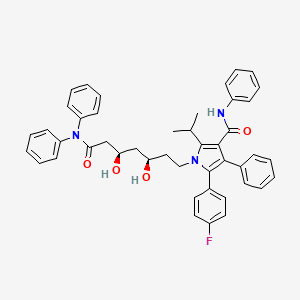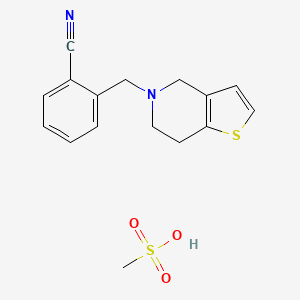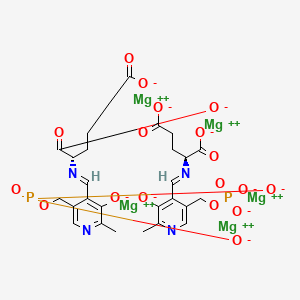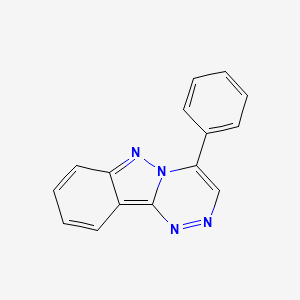
Sulfomycin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfomycin III is a sulfur-containing cyclic thiopeptide antibiotic produced by the bacterium Streptomyces viridochromogenesThis compound, along with its analogs Sulfomycin I and Sulfomycin II, was first isolated in 1969 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfomycin III is typically isolated from the fermentation broth of Streptomyces viridochromogenes. The process involves submerged cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification steps. The fermentation broth is filtered, and the active compounds are extracted using solvents such as acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using scalable chromatographic methods. The process is optimized to maximize yield and purity, ensuring the production of this compound in sufficient quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfomycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings, which are susceptible to chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex thiopeptide structure .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiopeptide derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the biological activity of the compound .
Wissenschaftliche Forschungsanwendungen
Sulfomycin III has a wide range of scientific research applications due to its potent antibacterial properties. It is primarily used in the study of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Additionally, this compound has shown potential in antiplasmodial and anticancer research, making it a valuable compound in the fields of medicinal chemistry and drug discovery .
Wirkmechanismus
The mechanism of action of Sulfomycin III involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells. The molecular targets of this compound include the 50S ribosomal subunit and specific ribosomal proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Sulfomycin III is part of the thiopeptide family of antibiotics, which includes other compounds such as thiostrepton, berninamycin, and thiopeptin. These compounds share similar structural features, including the presence of thiazole and oxazole rings, but differ in their specific amino acid sequences and functional groups. This compound is unique in its specific structure and spectrum of antibacterial activity, making it a valuable addition to the thiopeptide class of antibiotics .
List of Similar Compounds:- Thiostrepton
- Berninamycin
- Thiopeptin
- Geninthiocin
- Thiotipin
- Promoinducin
Eigenschaften
CAS-Nummer |
102489-41-8 |
|---|---|
Molekularformel |
C53H50N16O16S2 |
Molekulargewicht |
1231.2 g/mol |
IUPAC-Name |
(17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxyethylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide |
InChI |
InChI=1S/C53H50N16O16S2/c1-11-28-49-67-35(25(8)84-49)46(80)58-22(5)41(75)59-23(6)48-63-31(16-83-48)37-27(12-13-29(60-37)42(76)57-21(4)40(74)56-20(3)39(73)55-19(2)38(54)72)52-64-33(17-86-52)44(78)66-34(24(7)71)45(79)62-30(14-15-70)50-68-36(26(9)85-50)47(81)69-51(82-10)53-65-32(18-87-53)43(77)61-28/h11-14,16-18,24,34,51,70-71H,2-6,15H2,1,7-10H3,(H2,54,72)(H,55,73)(H,56,74)(H,57,76)(H,58,80)(H,59,75)(H,61,77)(H,62,79)(H,66,78)(H,69,81)/b28-11-,30-14-/t24-,34?,51?/m1/s1 |
InChI-Schlüssel |
KTTCPCJHFLBGGO-XEEHAJQZSA-N |
Isomerische SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C\CO)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O |
Kanonische SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CCO)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




